molecular formula C9H13BrClN B2745031 2-(3-Bromo-2-methylphenyl)ethanamine;hydrochloride CAS No. 2413903-58-7

2-(3-Bromo-2-methylphenyl)ethanamine;hydrochloride

Cat. No.: B2745031
CAS No.: 2413903-58-7
M. Wt: 250.56
InChI Key: SDIFZRQYCSLOHO-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-methylphenyl)ethanamine;hydrochloride is a chemical compound with the molecular formula C9H12BrN·HCl It is a derivative of phenethylamine, featuring a bromine atom and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-methylphenyl)ethanamine typically involves the bromination of 2-methylphenethylamine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. The resulting product is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of 2-(3-Bromo-2-methylphenyl)ethanamine;hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-methylphenyl)ethanamine;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The amine group can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted phenethylamines.

    Oxidation Reactions: Products include ketones or aldehydes.

    Reduction Reactions: Products include secondary or tertiary amines.

Scientific Research Applications

2-(3-Bromo-2-methylphenyl)ethanamine;hydrochloride is extensively used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of neurotransmitter analogs and their effects on biological systems.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-methylphenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of its use. For example, in biological systems, it may interact with neurotransmitter receptors, affecting signal transmission.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-3-methylphenyl)ethanamine
  • 3,4-Dimethoxyphenethylamine
  • 2-(3-Chloro-2-methylphenyl)ethanamine

Uniqueness

2-(3-Bromo-2-methylphenyl)ethanamine;hydrochloride is unique due to the specific positioning of the bromine and methyl groups on the benzene ring. This structural arrangement imparts distinct chemical properties, making it suitable for specific reactions and applications that similar compounds may not be able to achieve.

Properties

IUPAC Name

2-(3-bromo-2-methylphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN.ClH/c1-7-8(5-6-11)3-2-4-9(7)10;/h2-4H,5-6,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMKIOWEWYERQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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